octahydro-1H-pyrrolo[1,2-a][1,4]diazepine octahydro-1H-pyrrolo[1,2-a][1,4]diazepine
Brand Name: Vulcanchem
CAS No.: 109324-83-6
VCID: VC2230864
InChI: InChI=1S/C8H16N2/c1-3-8-7-9-4-2-6-10(8)5-1/h8-9H,1-7H2
SMILES: C1CC2CNCCCN2C1
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol

octahydro-1H-pyrrolo[1,2-a][1,4]diazepine

CAS No.: 109324-83-6

Cat. No.: VC2230864

Molecular Formula: C8H16N2

Molecular Weight: 140.23 g/mol

* For research use only. Not for human or veterinary use.

octahydro-1H-pyrrolo[1,2-a][1,4]diazepine - 109324-83-6

Specification

CAS No. 109324-83-6
Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
IUPAC Name 2,3,4,5,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a][1,4]diazepine
Standard InChI InChI=1S/C8H16N2/c1-3-8-7-9-4-2-6-10(8)5-1/h8-9H,1-7H2
Standard InChI Key QBNOLQLKVNGFCG-UHFFFAOYSA-N
SMILES C1CC2CNCCCN2C1
Canonical SMILES C1CC2CNCCCN2C1

Introduction

Octahydro-1H-pyrrolo[1,2-a] diazepine is a bicyclic heterocyclic compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol. It is characterized by its unique structural features, which include a pyrrole and a diazepine moiety fused together. This compound belongs to the broader class of pyrrolo[1,2-a] diazepines, which have been studied for their potential applications in pharmaceuticals and organic synthesis.

Synthesis

The synthesis of octahydro-1H-pyrrolo[1,2-a] diazepine can be achieved through various methods, often involving the functionalization of pyrrole derivatives. While specific synthetic routes for this compound are not extensively detailed in the literature, general approaches to similar bicyclic heterocycles involve reactions such as cyclization and condensation reactions. For instance, the synthesis of related compounds often involves heating mixtures of starting materials in solvents under controlled conditions, followed by purification techniques like flash chromatography or HPLC.

Biological and Chemical Applications

Octahydro-1H-pyrrolo[1,2-a] diazepine, like other pyrrolo[1,2-a] diazepines, is of interest for its potential biological activities. Although specific biological applications of this compound are not well-documented, its structural similarity to biologically active compounds suggests potential uses in pharmaceutical research. The compound's unique structure allows it to interact with biological targets, which could modulate signaling pathways or enzyme activities, leading to therapeutic effects.

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